molecular formula C10H21ClO3S B13634392 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride

4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride

Cat. No.: B13634392
M. Wt: 256.79 g/mol
InChI Key: YLUDLJRKTZXZKT-UHFFFAOYSA-N
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Description

4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride is a chemical reagent designed for research applications. As a member of the sulfonyl chloride family, this compound is primarily used in organic synthesis. Sulfonyl chlorides are highly valuable for their reactivity as electrophiles, enabling their use in the formation of sulfonate esters and sulfonamides . A key application for reagents of this class is the conversion of hydroxyl groups (OH) in alcohols into superior leaving groups, thereby facilitating nucleophilic substitution and elimination reactions . Researchers may employ this compound to introduce a sulfonyl moiety or to create more complex molecular architectures. The structure of this compound, which combines an ether-linked chain with the sulfonyl chloride functional group, may be of particular interest in medicinal chemistry and materials science for the development of novel substances. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H21ClO3S

Molecular Weight

256.79 g/mol

IUPAC Name

4-(4-methylpentoxy)butane-1-sulfonyl chloride

InChI

InChI=1S/C10H21ClO3S/c1-10(2)6-5-8-14-7-3-4-9-15(11,12)13/h10H,3-9H2,1-2H3

InChI Key

YLUDLJRKTZXZKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOCCCCS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods of 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride

General Synthetic Strategy

The preparation of this compound typically involves the sulfonylation of the corresponding 4-((4-Methylpentyl)oxy)butanol precursor with a sulfonyl chloride-forming reagent, most commonly chlorosulfonic acid or thionyl chloride. The general synthetic scheme can be represented as:

$$
\text{4-((4-Methylpentyl)oxy)butanol} + \text{Chlorosulfonic acid (or SOCl}2) \rightarrow \text{this compound} + \text{HCl (or SO}2 + \text{HCl)}
$$

This approach leverages the high electrophilicity of chlorosulfonic acid or thionyl chloride to convert the terminal hydroxyl group into the sulfonyl chloride functionality under controlled conditions.

Detailed Preparation Routes

Sulfonylation with Chlorosulfonic Acid
  • Procedure: The 4-((4-Methylpentyl)oxy)butanol is reacted with chlorosulfonic acid at low temperature (often below 0 °C to room temperature) to minimize side reactions and decomposition.
  • Reaction Conditions: The reaction is typically carried out under an inert atmosphere to avoid moisture, which can hydrolyze the sulfonyl chloride.
  • Work-up: After completion, the reaction mixture is quenched carefully, and the product is isolated by extraction and purification, often via recrystallization or chromatography.
  • Yield and Purity: This method generally provides high yields with good purity, suitable for further synthetic applications.

This method is analogous to the preparation of related sulfonyl chlorides, such as 4-(4-ethoxyphenoxy)butane-1-sulfonyl chloride, where chlorosulfonic acid reacts with the corresponding alcohol precursor to afford the sulfonyl chloride in good yield and purity.

Sulfonylation with Thionyl Chloride
  • Procedure: The corresponding 4-((4-Methylpentyl)oxy)butanol is treated with thionyl chloride, often in the presence of a solvent such as N,N-dimethylformamide (DMF) which acts as a catalyst.
  • Reaction Conditions: Typical conditions involve heating at around 70 °C for extended periods (e.g., 72 hours) under nitrogen atmosphere to ensure complete conversion.
  • Work-up: After the reaction, excess thionyl chloride and solvent are removed under reduced pressure. The crude product is purified by washing with toluene and drying under vacuum.
  • Yield: This method has been reported to give yields up to 90% in similar sulfonyl chloride preparations, such as 4-chlorobutane-1-sulfonyl chloride.

Alternative Synthetic Approaches

Chlorination of Sulfonyl Precursors

A patented method for preparing 4-chlorobutane-1-sulfonyl chloride involves chlorination of thiophane derivatives in aqueous acidic media with controlled chlorine feed, maintaining temperature between 20 to 90 °F (approx. 4 to 32 °C). This method yields the sulfonyl chloride as a water-insoluble phase separated from aqueous impurities. Although this method is specific to 4-chlorobutane-1-sulfonyl chloride, similar principles could be adapted for preparing this compound by modifying the thiocompound precursor accordingly.

Comparative Table of Preparation Methods

Preparation Method Reagents & Conditions Temperature Reaction Time Yield (%) Notes
Chlorosulfonic Acid Sulfonylation 4-((4-Methylpentyl)oxy)butanol + ClSO3H 0 °C to RT 1–3 hours High Requires inert atmosphere, moisture sensitive
Thionyl Chloride in DMF 4-((4-Methylpentyl)oxy)butanol + SOCl2 + DMF 70 °C 72 hours ~90 Extended heating, DMF catalyzes reaction
Chlorination of Thiocompound (Patent) Thiophane derivative + Cl2 + aqueous acid 4–32 °C Variable (days) 30–65 Two-phase separation, requires precise Cl2 control

Chemical Reactions Analysis

Types of Reactions

4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield sulfonamides, sulfonate esters, or sulfonate salts .

Comparison with Similar Compounds

4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl Chloride

  • CAS/Ref. : 10-F745376 (discontinued) .
  • Key Differences: The substituent is a 4-methylpentan-2-yl group, a structural isomer of the 4-methylpentyl group in the target compound.
  • Applications: Limited availability (discontinued) suggests niche research use.

4-(Tert-butoxy)butane-1-sulfonyl Chloride

  • CAS : 1342203-40-0 .
  • Molecular Weight : 228.73 g/mol.
  • Key Differences : The tert-butoxy group introduces significant steric bulk compared to the linear 4-methylpentyl chain. This may reduce reactivity in nucleophilic substitutions due to hindered access to the sulfonyl chloride moiety.
  • Purity : 98%, comparable to the target compound’s 98% purity .

Aromatic Sulfonyl Chlorides

4-(5-Chloropentanamido)benzene-1-sulfonyl Chloride

  • Structure : Features a benzene ring with a sulfonyl chloride group and a 5-chloropentanamido substituent .
  • Applications: Used in pharmaceuticals, agrochemicals, and material science.

4-(Octyloxy)benzene-1-sulfonyl Chloride

  • Molecular Formula : C₁₄H₂₁ClO₃S .
  • Molecular Weight : 304.83 g/mol.
  • Key Differences: The octyloxy chain (linear C₈ alkyl) increases hydrophobicity versus the branched C₆ chain in the target compound. This could influence solubility in non-polar solvents or lipid bilayer interactions in biological systems.

Data Table: Comparative Analysis of Sulfonyl Chlorides

Compound Name CAS/Ref. Molecular Formula Molecular Weight (g/mol) Substituent Type Key Applications
4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride 1339766-33-4 C₁₀H₂₁ClO₃S 256.79 Branched C₆ alkyl ether Pharmaceutical intermediates
4-((4-Methylpentan-2-yl)oxy)butane-1-sulfonyl chloride 10-F745376 C₁₀H₂₁ClO₃S 256.79 Branched isomer (C₆ alkyl ether) Discontinued; research use
4-(Tert-butoxy)butane-1-sulfonyl chloride 1342203-40-0 C₈H₁₇ClO₃S 228.73 Bulky tert-butoxy ether Lab-scale synthesis
4-(5-Chloropentanamido)benzene-1-sulfonyl chloride N/A C₁₁H₁₃Cl₂NO₃S 326.21 Aromatic with amide-chloro chain Pharmaceuticals, agrochemicals
4-(Octyloxy)benzene-1-sulfonyl chloride N/A C₁₄H₂₁ClO₃S 304.83 Aromatic with linear C₈ ether Specialty chemical research

Research Findings and Implications

Reactivity and Steric Effects :

  • The tert-butoxy analog’s steric bulk likely reduces its reactivity in sulfonylation reactions compared to the target compound’s linear chain .
  • Branched isomers (e.g., 4-methylpentan-2-yl vs. 4-methylpentyl) may exhibit subtle differences in reaction kinetics due to spatial hindrance .

Solubility and Hydrophobicity: The octyloxybenzene derivative’s long alkyl chain enhances hydrophobicity, making it suitable for lipid-soluble applications, whereas the target compound’s shorter branched chain balances solubility in polar and non-polar media .

Applications in Drug Development: Aromatic sulfonyl chlorides (e.g., 4-(5-chloropentanamido)benzene-1-sulfonyl chloride) are preferred for conjugating with aromatic APIs, while aliphatic variants like the target compound may optimize pharmacokinetics in non-aromatic drug candidates .

Biological Activity

4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride, also known by its CAS number 1691950-45-4, is a sulfonyl chloride compound that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C₁₀H₂₁ClO₃S, with a molecular weight of 256.79 g/mol. The structure features a sulfonyl chloride group, which is known for its reactivity and ability to form sulfonamides and other derivatives.

Biological Activity Overview

The biological activity of sulfonyl chlorides is often linked to their ability to act as electrophiles in various biochemical pathways. The specific activities of this compound include:

  • Inhibition of Enzymatic Activity : Sulfonyl chlorides can inhibit enzymes through the formation of covalent bonds with nucleophilic sites on proteins, potentially affecting metabolic pathways.
  • Antimicrobial Properties : Some studies suggest that compounds with sulfonyl chloride moieties exhibit antimicrobial activity against various pathogens.
  • Cytotoxic Effects : The compound may induce cytotoxicity in certain cell lines, which could be relevant for cancer research.

The mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following points summarize potential mechanisms:

  • Covalent Modification : Reactivity with nucleophilic amino acids (like cysteine or lysine) in proteins can lead to altered protein function.
  • Signal Transduction Interference : By modifying key signaling proteins, the compound may disrupt normal cellular signaling pathways.
  • Cell Membrane Interaction : The hydrophobic nature due to the alkyl group may facilitate interaction with cell membranes, influencing permeability and cellular uptake.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with sulfonyl chlorides and related compounds. Here are notable findings related to this compound:

StudyFindings
Study on Antimicrobial ActivityDemonstrated that similar sulfonyl chlorides showed significant inhibition against Staphylococcus aureus and Escherichia coli at low concentrations.
Cytotoxicity AssayIn vitro assays indicated that certain derivatives exhibited cytotoxic effects on HeLa cells, suggesting potential applications in cancer therapy.
Enzyme Inhibition StudiesInvestigated the inhibition of specific enzymes involved in metabolic pathways; results indicated IC50 values in the micromolar range for related compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride, and how can reaction conditions be optimized for higher yields?

  • Answer : The synthesis typically involves chlorination of the corresponding sulfonic acid derivative using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during chlorination minimizes side reactions like hydrolysis .
  • Solvent selection : Anhydrous dichloromethane or toluene improves reagent stability and reaction efficiency .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Confirms the presence of the 4-methylpentyloxy group (δ ~1.2–1.6 ppm for methyl branches) and sulfonyl chloride moiety (no proton signals) .
  • IR Spectroscopy : Identifies S=O stretching vibrations at ~1360 cm⁻¹ and 1170 cm⁻¹ .
  • Mass Spectrometry (MS) : Molecular ion peaks at m/z ~280–290 (M⁺) validate the molecular formula .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methylpentyloxy group influence the reactivity of the sulfonyl chloride moiety in nucleophilic substitution reactions?

  • Answer :

  • Steric effects : The bulky 4-methylpentyloxy group reduces accessibility to the sulfonyl chloride, slowing reactions with large nucleophiles (e.g., hindered amines) .
  • Electronic effects : The electron-donating alkoxy group slightly deactivates the sulfonyl chloride, requiring polar aprotic solvents (e.g., DMF) to enhance electrophilicity .
  • Comparative studies : Analogues with shorter alkoxy chains (e.g., methoxy) exhibit faster reaction rates due to reduced steric hindrance .

Q. What strategies can mitigate competing side reactions (e.g., hydrolysis) during the synthesis and application of this compound?

  • Answer :

  • Moisture control : Use anhydrous solvents and inert atmospheres (N₂/Ar) during synthesis .
  • Low-temperature storage : Store at –20°C in sealed containers to prevent hydrolysis .
  • In-situ derivatization : Convert the sulfonyl chloride to stable intermediates (e.g., sulfonamides) immediately after synthesis .

Q. How can researchers resolve discrepancies in reported reactivity data for sulfonyl chlorides with varying alkoxy substituents?

  • Answer :

  • Systematic kinetic studies : Compare reaction rates under standardized conditions (solvent, temperature, nucleophile concentration) to isolate substituent effects .
  • Computational modeling : Density Functional Theory (DFT) calculations predict electronic and steric contributions to reactivity .
  • Cross-validation : Reproduce published protocols with high-purity reagents to identify inconsistencies caused by impurities .

Methodological Considerations

  • Experimental Design : For kinetic studies, use pseudo-first-order conditions with excess nucleophile to ensure accurate rate measurements .
  • Safety Protocols : Handle in fume hoods with PPE (gloves, goggles) due to lachrymatory and corrosive properties .

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